Metabolite Plasma Exposure: Methyl-Sulfapyridine Achieves 1/10 to 1/13 the Systemic Concentration of Sulfapyridine
In a randomized double-blind trial comparing methyl-SASP (125 mg x 3 daily) to SASP (1 g x 3 daily) in patients with active ulcerative colitis, the plasma concentration of the target compound's metabolite, methyl-sulphapyridine, was on average only 1/13 of that of sulphapyridine derived from SASP [1]. A second 6-month relapse-prevention trial confirmed a similar ratio of 1/10 [2]. These differences were statistically significant. In contrast, the prodrug methyl-SASP itself achieved plasma levels twice as high as SASP [1][2].
| Evidence Dimension | Steady-state plasma concentration ratio (metabolite) |
|---|---|
| Target Compound Data | Methyl-sulphapyridine mean plasma concentration approximately 1/13 to 1/10 of sulphapyridine level |
| Comparator Or Baseline | Sulphapyridine (derived from SASP 1 g x 3 daily) plasma concentration set as reference (=1) |
| Quantified Difference | Methyl-sulphapyridine exposure is 7.7% to 10% of sulphapyridine exposure (i.e., 90–92.3% lower systemic exposure) |
| Conditions | Patients with ulcerative colitis; treatment duration 4 weeks [1] or 6 months [2]; methyl-SASP 125 mg x 3 daily vs SASP 1 g x 3 daily |
Why This Matters
This dramatic reduction in systemic amine metabolite exposure directly translates to a lower side-effect burden, making the methylated compound valuable as a safer reference probe or impurity marker where sulfapyridine's toxicity profile is unacceptable.
- [1] Riis P, Binder V, Kristensen M, Folkenborg O, Holtz A, Jarnum S. The therapeutic effect of methyl-salazosulphapyridine versus salazosulphapyridine in active ulcerative colitis. A double-blind controlled trial. Scand J Gastroenterol. 1979;14(6):647-51. View Source
- [2] Riis P, Binder V, Kristensen M, Folkenborg O, Holtz A, Jarnum S. The relapse-preventing effect of methyl-salazosulphapyridine compared to salazosulphapyridine during long-term treatment of ulcerative colitis. A double-blind controlled trial. Scand J Gastroenterol. 1979;14(3):257-60. View Source
